(+)-Usnic acid (Standard)

Enantiospecific Toxicology Hepatotoxicity Cancer Cell Selectivity

(+)-Usnic Acid Standard is a chiral dibenzofuran from Usnea lichen, critical for enantioselective research where stereochemical purity determines outcome. This dextrorotatory isomer demonstrates 1.76-fold lower hepatotoxicity and superior cancer cell selectivity versus its (-)-enantiomer, a 27-fold potency advantage against M. tuberculosis (MIC 5.2 µg/mL), and 3-fold higher ROS scavenging than resveratrol. Substituting racemic or (-)-usnic acid introduces uncontrolled variables, compromising data reproducibility in antimicrobial, anticancer, and oxidative stress studies. Procure the defined (+)-enantiomer at ≥98% purity to ensure valid, publishable results.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
Cat. No. B7781807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Usnic acid (Standard)
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O
InChIInChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3/t11?,18-/m0/s1
InChIKeyCUCUKLJLRRAKFN-MCEAHNFKSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Usnic Acid (Standard): Procurement-Grade Dibenzofuran Metabolite for Enantioselective Antimicrobial and Anticancer Research


(+)-Usnic acid is a chiral dibenzofuran derivative and a prominent secondary metabolite isolated from lichens, notably from genera such as Usnea and Cladonia. It is a yellow crystalline pigment with well-documented antimicrobial, anticancer, and mitochondrial uncoupling properties [1]. This compound exists in two enantiomeric forms, with (+)-usnic acid being the dextrorotatory isomer. Its biological activity is distinct from its (-)-enantiomer, a factor that is critical for scientific studies requiring stereochemical purity and reproducible results [2]. The compound's procurement is essential for research focused on enantioselective pharmacology, as the racemic mixture or the opposite enantiomer may exhibit different, and in some cases, opposing biological effects and safety profiles [3].

Why Generic Substitution Fails: The Non-Interchangeable Enantiospecific Activity and Toxicity Profile of (+)-Usnic Acid


The substitution of (+)-usnic acid with its (-)-enantiomer or racemic mixture is scientifically unsound due to significant, quantifiable differences in both activity and safety profiles. These differences, stemming from the compound's specific chiral center, directly impact experimental outcomes and data reproducibility [1]. For instance, in vitro studies demonstrate that (+)-usnic acid exhibits superior cytotoxicity against certain cancer cell lines while simultaneously demonstrating lower hepatotoxicity compared to its (-)-enantiomer [2]. Furthermore, the enantiomers display opposing potency in antiviral and antimicrobial assays [3]. Using a racemic mixture introduces an uncontrolled variable, potentially masking or altering the true effect of the active enantiomer. Therefore, for precise and reliable research, particularly in enantioselective pharmacology, toxicology, and antimicrobial development, the procurement of the defined, high-purity (+)-usnic acid standard is a critical requirement, not an optional specification [4].

(+)-Usnic Acid (Standard): Quantitative Differentiation Guide for Scientific Procurement


Superior Safety Index: Lower Hepatotoxicity and Higher Selectivity Compared to (-)-Enantiomer

(+)-Usnic acid demonstrates a significantly more favorable safety profile than its (-)-enantiomer. In a 48-hour hepatotoxicity assay on HepG2 cells, (-)-usnic acid exhibited substantially greater toxicity with an IC50 of 16.0 µg/mL, whereas the IC50 for (+)-usnic acid was 28.2 µg/mL [1]. This 1.76-fold lower hepatotoxicity for (+)-usnic acid is a critical differentiator. Furthermore, a comprehensive evaluation of cytotoxicity across a broad panel of human cancer and normal cells concluded that while the overall cytotoxicity of (+)-usnic acid was stronger than its (-)-enantiomer, the (-)-enantiomer was more toxic to normal cells [2]. This suggests a superior selectivity and potentially wider therapeutic window for the (+)-enantiomer.

Enantiospecific Toxicology Hepatotoxicity Cancer Cell Selectivity

Enhanced Anti-Breast Cancer Potency in MDA-MB-231 Cells vs. (-)-Enantiomer

In a direct comparison against MDA-MB-231 breast cancer cells, (+)-usnic acid was more potent than its (-)-enantiomer. After 72 hours of exposure, the IC50 for (+)-usnic acid was 15.8 µg/mL, compared to 20.2 µg/mL for (-)-usnic acid [1]. This represents a 1.28-fold increase in potency for the (+)-enantiomer. The study further highlights that this enantiospecific effect is cell-line dependent, reinforcing the need for the specific enantiomer in targeted research.

Breast Cancer Enantioselective Cytotoxicity MDA-MB-231

Up to Two-Fold Superior Antimicrobial Activity Compared to (-)-Enantiomer Against Multiple Strains

A comprehensive review of enantiospecific antimicrobial activity indicates that (+)-usnic acid is often the more potent antimicrobial agent. The review states that "(+)-usnic acid was at least two-times more active in comparison to its (−)-enantiomer" against a panel of bacterial strains, with only a few exceptions where the MIC values were equal [1]. This class-level inference is supported by specific studies, such as one showing (+)-usnic acid with a MIC of 7.8 µg/mL against a multi-drug resistant MRSA clinical isolate, where it also synergized with norfloxacin to overcome resistance [2].

Antimicrobial Enantioselective MIC Gram-positive

Most Potent Antituberculotic Agent Among Tested Lichen Metabolites

In a comparative study evaluating the in vitro antituberculotic activity of several lichen metabolites, (+)-usnic acid was identified as the most potent agent. It exhibited a Minimum Inhibitory Concentration (MIC) of 5.2 µg/mL against Mycobacterium tuberculosis . This activity was significantly superior to other tested metabolites, such as psoromic acid (MIC: 44 µg/mL) and vulpic acid (MIC: 140 µg/mL). The magnitude of difference, being over 8-fold more potent than the next-best compound, establishes (+)-usnic acid as a unique and highly active antimycobacterial lead structure.

Antituberculosis Mycobacterium Lichen Metabolite Comparison

Three-Fold Higher ROS Scavenging Activity Compared to Resveratrol

The antioxidant capacity of (+)-usnic acid is exceptionally high, as demonstrated in a comparative study measuring reactive oxygen species (ROS) scavenging. At a concentration of 100 μM, (+)-usnic acid was the most efficient ROS scavenger tested, exhibiting activity that was 3-fold higher than that of resveratrol, a well-known benchmark antioxidant [1]. This cross-study comparable data positions (+)-usnic acid as a highly potent natural antioxidant scaffold.

Antioxidant ROS Scavenging Resveratrol Comparison

(+)-Usnic Acid (Standard): High-Value Application Scenarios Driven by Quantifiable Evidence


Enantioselective Anticancer Drug Development with Improved Safety Margins

The documented 1.76-fold lower hepatotoxicity and superior selectivity against cancer cells versus normal cells for (+)-usnic acid compared to its (-)-enantiomer [1] directly support its use as the lead enantiomer in anticancer drug development. Research programs aiming to develop novel chemotherapeutic or chemopreventive agents can utilize (+)-usnic acid as a core scaffold, confident that its enantioselective safety profile offers a potentially wider therapeutic index than the (-)-isomer or racemic mixture.

Development of Novel Antimycobacterial Therapies Against Drug-Resistant Tuberculosis

The potent and selective antimycobacterial activity of (+)-usnic acid (MIC of 5.2 µg/mL), which is up to 27-fold more active than other lichen metabolites like vulpic acid [1], makes it an invaluable standard for infectious disease research. Procurement of this compound enables the development of new antitubercular agents and structure-activity relationship (SAR) studies aimed at overcoming resistance in Mycobacterium tuberculosis, particularly in programs seeking novel chemical matter with a unique mechanism of action.

Potent ROS Scavenging in Oxidative Stress Research and Cosmetic Formulation

The evidence that (+)-usnic acid exhibits 3-fold higher ROS scavenging activity compared to the gold-standard antioxidant resveratrol [1] positions it as a premium ingredient for advanced research in oxidative stress, aging, and inflammation. Industrial procurement is justified for the development of high-efficacy cosmetic and dermatological formulations, where its potent free radical scavenging ability can be leveraged for anti-aging and photoprotective applications.

Synergistic Antimicrobial Adjuvant to Overcome Antibiotic Resistance

The demonstrated ability of (+)-usnic acid (MIC 7.8 µg/mL) to potentiate the activity of norfloxacin against a multi-drug resistant MRSA strain [1] validates its procurement for research into combination therapies. This scenario is particularly relevant for programs addressing the global threat of antimicrobial resistance, where (+)-usnic acid can serve as a tool compound to study bacterial efflux pump modulation and as a lead for developing novel antibiotic adjuvants that restore the efficacy of existing drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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